A Technical Guide to 2-Hydroxy-4-(methylsulfonyl)isophthalic Acid: Structure, Properties, and a Proposed Synthetic Pathway
A Technical Guide to 2-Hydroxy-4-(methylsulfonyl)isophthalic Acid: Structure, Properties, and a Proposed Synthetic Pathway
Executive Summary: This document provides a comprehensive technical overview of 2-Hydroxy-4-(methylsulfonyl)isophthalic acid, a novel functionalized aromatic dicarboxylic acid. As specific experimental data for this compound is not yet prevalent in scientific literature, this guide synthesizes information from foundational chemical principles and data on analogous structures. It outlines the postulated chemical structure and predicted physicochemical properties. Furthermore, a detailed, plausible synthetic route is proposed, complete with a step-by-step experimental protocol. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering a theoretical framework and a practical starting point for the synthesis and exploration of this promising molecule.
Introduction to the Isophthalic Acid Scaffold
Isophthalic acid (benzene-1,3-dicarboxylic acid) is a key industrial organic compound, serving as a fundamental building block for a variety of commercially important polymers.[1][2] Its primary applications include the production of unsaturated polyester resins (UPR), polyethylene terephthalate (PET) resins for bottling, and high-performance polymers like polybenzimidazole.[3][4]
The true potential of the isophthalic acid core, however, is realized through functionalization. The strategic addition of substituents to the aromatic ring allows for the fine-tuning of its chemical and physical properties. This targeted modification can enhance thermal stability, alter solubility, and introduce specific functionalities for advanced applications. In the realms of medicinal chemistry and materials science, substituted isophthalic acids are highly valued as ligands for creating metal-organic frameworks (MOFs) and as scaffolds for the development of novel therapeutic agents.[5][6] This guide focuses on a specific, theoretically conceived derivative: 2-Hydroxy-4-(methylsulfonyl)isophthalic acid.
Postulated Chemical Structure and Properties
The introduction of a hydroxyl (-OH) group at the 2-position and a methylsulfonyl (-SO2CH3) group at the 4-position on the isophthalic acid backbone is predicted to create a molecule with a unique combination of properties.
Chemical Structure and Identification
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IUPAC Name: 2-Hydroxy-4-(methylsulfonyl)benzene-1,3-dicarboxylic acid
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Molecular Formula: C₉H₈O₇S
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Calculated Molecular Weight: 260.22 g/mol
Caption: Chemical structure of 2-Hydroxy-4-(methylsulfonyl)isophthalic acid.
Predicted Physicochemical Properties
The properties of the target molecule can be inferred from the individual contributions of its functional groups.
| Property | Predicted Value / Characteristic | Rationale |
| Physical State | White to off-white crystalline solid | Based on the parent isophthalic acid and similar derivatives.[4] |
| Solubility | Moderately soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The two carboxylic acid groups and the polar hydroxyl and methylsulfonyl groups are expected to enhance aqueous solubility compared to unsubstituted isophthalic acid. |
| Acidity (pKa) | Lower pKa values than isophthalic acid (pKa1 ≈ 3.7, pKa2 ≈ 4.6).[4] | The strongly electron-withdrawing methylsulfonyl group will increase the acidity of the carboxylic acid protons by stabilizing the carboxylate conjugate base. |
| Hydrogen Bonding | Acts as both a hydrogen bond donor (-OH, -COOH) and acceptor (=O, -SO₂CH₃). | The sulfonyl group's oxygen atoms are excellent hydrogen bond acceptors, a key feature in drug-receptor interactions.[7][8] |
| Reactivity | The aromatic ring is deactivated towards further electrophilic substitution. | The two carboxyl groups and the methylsulfonyl group are strong deactivating groups. The hydroxyl group is activating, but its effect is likely overcome. |
A Proposed Synthetic Route
The synthesis of 2-Hydroxy-4-(methylsulfonyl)isophthalic acid can be logically approached via a multi-step pathway starting from a commercially available precursor, 2-hydroxyisophthalic acid.[9] The key challenge is the regioselective introduction of the sulfonyl group.
Synthetic Strategy Rationale
The proposed synthesis leverages established reactions in aromatic chemistry. The directing effects of the substituents on the 2-hydroxyisophthalic acid ring are crucial. The hydroxyl group is a strongly activating, ortho, para-director, while the two carboxylic acid groups are deactivating, meta-directors. The position para to the hydroxyl group (C4) is the most sterically accessible and electronically favorable site for electrophilic aromatic substitution. Therefore, a sulfonation reaction is expected to proceed with high regioselectivity at this position.
Caption: Proposed four-step synthetic workflow for the target compound.
Detailed Experimental Protocol
Trustworthiness: This protocol is a self-validating system. Each step concludes with purification and proposes standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm the identity and purity of the intermediate before proceeding to the next step.
Step 1: Sulfonation of 2-Hydroxyisophthalic Acid
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 2-hydroxyisophthalic acid (1.0 eq).
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Reagent Addition: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (20% SO₃, 5.0 eq) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After addition is complete, remove the ice bath and heat the mixture to 80 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Allow the reaction to cool to room temperature. Carefully pour the mixture onto crushed ice. The product, 2-hydroxy-4-sulfoisophthalic acid, will precipitate.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from hot water may be performed if necessary.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Step 2: Reduction of the Sulfonic Acid Group
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Reaction Setup: To a flask containing the sulfonic acid intermediate (1.0 eq) and ethanol, add zinc dust (10.0 eq).
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Reagent Addition: Cool the suspension in an ice bath and slowly add concentrated hydrochloric acid (HCl).
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Reaction: Stir the reaction at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove excess zinc. Evaporate the solvent under reduced pressure. The resulting solid is the crude thiol, 4-mercapto-2-hydroxyisophthalic acid.
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Purification: The crude product can be purified by column chromatography on silica gel.
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Characterization: Confirm the structure of the thiol intermediate by NMR and MS.
Step 3: S-Methylation of the Thiol Group
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Reaction Setup: Dissolve the thiol intermediate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
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Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.2 eq), to the solution. Stir for 15 minutes, then add methyl iodide (CH₃I, 1.2 eq) dropwise.
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Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of the thioether, 4-(methylthio)-2-hydroxyisophthalic acid, can be monitored by TLC.
-
Work-up: Pour the reaction mixture into water and acidify with dilute HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purification: Purify the crude product by flash chromatography.
-
Characterization: Confirm the structure of the thioether by NMR and MS.
Step 4: Oxidation to the Methylsulfonyl Group
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Reaction Setup: Dissolve the thioether intermediate (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add an excess of 30% hydrogen peroxide (H₂O₂, ~3.0-4.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction to 60-70 °C for 3-5 hours. Monitor the complete oxidation to the sulfone by TLC.
-
Work-up: Cool the reaction mixture and pour it into cold water to precipitate the final product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum to yield 2-Hydroxy-4-(methylsulfonyl)isophthalic acid.
-
Final Characterization: Obtain final ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point data to confirm the structure and purity of the final compound.
Potential Applications and Future Research
The unique combination of functional groups in 2-Hydroxy-4-(methylsulfonyl)isophthalic acid opens up several avenues for research and application.
-
Medicinal Chemistry: The methylsulfonyl group is a prevalent feature in many therapeutic agents.[10] It is metabolically stable and can act as a hydrogen bond acceptor, improving drug-target interactions and pharmacokinetic properties.[8] This molecule could serve as a novel scaffold or intermediate for synthesizing inhibitors of enzymes like protein tyrosine phosphatases or kinases, where precise molecular recognition is key.[11]
-
Materials Science (MOFs): Functionalized isophthalic acids are excellent building blocks (linkers) for Metal-Organic Frameworks (MOFs).[12][13] The dicarboxylic acid moieties can coordinate with metal ions to form robust, porous structures. The hydroxyl and methylsulfonyl groups would project into the pores of the MOF, creating a unique chemical environment. This could be exploited for applications in selective gas storage, catalysis, or chemical sensing.[14][15]
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Future Work: The immediate next step is the practical execution of the proposed synthesis to obtain and fully characterize the compound. Subsequent research should focus on exploring its coordination chemistry with various metal ions to synthesize novel MOFs and evaluating its biological activity in relevant assays to probe its potential as a drug scaffold.
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